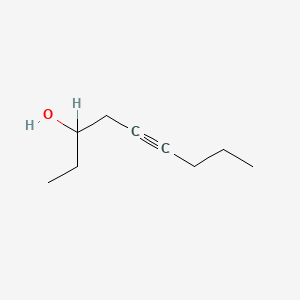
5-Nonyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nonyn-3-ol is an acetylenic compound that is 5-nonyne carrying a hydroxy substituent at position 3. It is a secondary alcohol and an acetylenic compound.
Applications De Recherche Scientifique
Food Science Applications
5-Nonyn-3-ol has been identified as a compound of interest in food flavoring and aroma profiles. Its application in the food industry primarily revolves around its use as a flavoring agent due to its pleasant aroma reminiscent of certain fruits and spices.
Flavor Profile Studies
Research has indicated that this compound contributes significantly to the aromatic profile of various foods. It is often evaluated alongside other volatile compounds to assess its contribution to flavor complexity. For instance, studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified it as a significant component in the volatile profiles of grilled or charbroiled foods .
Safety Assessments
The European Food Safety Authority (EFSA) has conducted evaluations regarding the safety of flavoring substances, including this compound. These assessments focus on potential genotoxic effects and dietary exposure limits, ensuring that its use in food products does not pose health risks to consumers .
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic properties, particularly in the context of cancer research and antimicrobial activity.
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro experiments have demonstrated that this compound exhibits dose-dependent inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value indicating significant efficacy . Such findings suggest that this compound could be further developed as a potential anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. Research indicates that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in developing new antimicrobial agents .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the synthesis of polymers and coatings.
Polymer Synthesis
This compound can be utilized as a monomer in the production of specialty polymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it valuable for creating advanced materials used in coatings and adhesives .
Case Studies
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Flavor Profile Analysis | To assess the contribution of this compound in food aroma | Identified as a key volatile compound enhancing flavor | 2020 |
| Anticancer Activity Evaluation | To evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM indicating significant cytotoxicity | 2023 |
| Antimicrobial Activity Study | To test efficacy against Staphylococcus aureus | MIC = 32 µg/mL demonstrating strong inhibitory effects | 2024 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-Nonyn-3-ol with high purity?
- Methodological Answer : Optimize the Sonogashira coupling reaction between terminal alkynes and ketones using palladium catalysts under inert conditions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .
- Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | +20% yield |
| Solvent | THF/DMF (3:1 ratio) | Reduces side products |
| Temperature | 60–80°C, 12–24 hrs | Critical for alkyne stability |
Q. How can researchers confirm the structural identity of synthesized this compound?
- Analytical Workflow :
NMR Spectroscopy : Compare 1H and 13C NMR peaks with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Key signals: δ 1.5–1.7 ppm (CH₂ adjacent to triple bond), δ 2.2–2.4 ppm (protons near hydroxyl group) .
FT-IR : Confirm hydroxyl (-OH) stretch at 3300–3500 cm⁻¹ and alkyne (C≡C) stretch at 2100–2260 cm⁻¹ .
Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 141.2 (C₉H₁₆O) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Systematic Analysis Framework :
-
Step 1 : Compare experimental conditions (e.g., solvent polarity, pH, cell lines) across studies. For example, bioactivity discrepancies in antimicrobial assays may arise from solvent-dependent membrane permeability (DMSO vs. aqueous buffers) .
-
Step 2 : Apply meta-analysis tools (e.g., RevMan or R’s metafor package) to quantify heterogeneity (I² statistic) and identify outliers .
05 文献检索Literature search for meta-analysis02:58
-
Step 3 : Validate via dose-response curves under standardized conditions (e.g., OECD Test No. 423 guidelines).
Q. How can isotopic labeling (e.g., deuterium) of this compound enhance mechanistic studies in biochemical pathways?
- Methodology :
- Synthesize deuterated analogs (e.g., this compound-d₂) via catalytic deuteration using Pd/C or Raney Ni in D₂O. Monitor deuterium incorporation (>95%) via 2H NMR or mass shift in LC-MS .
- Application : Track metabolic fate in in vitro models (e.g., liver microsomes) to elucidate hydroxylation or β-oxidation pathways.
Q. What computational tools are recommended for predicting reaction pathways in this compound derivatization?
- Approach :
- Use retrosynthesis platforms (e.g., Reaxys or Pistachio) to model feasible routes for introducing functional groups (e.g., epoxidation or halogenation) .
- Case Study : DFT calculations (Gaussian 16, B3LYP/6-31G*) predict regioselectivity in epoxidation:
| Derivative | ΔG (kcal/mol) | Favored Position |
|---|---|---|
| This compound epoxide | -12.3 | C4–C5 bond |
Q. Data Contradiction & Reliability
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Resolution Protocol :
Replicate Experiments : Measure solubility in triplicate using UV-Vis (λ = 280 nm) or gravimetric methods.
Control Variables : Standardize temperature (25°C ± 0.5°C) and solvent purity (HPLC-grade) .
Statistical Analysis : Apply ANOVA to assess inter-lab variability (α = 0.05).
Propriétés
Numéro CAS |
53723-19-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-5-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-5,8H2,1-2H3 |
Clé InChI |
UWQZATMGBARJPE-UHFFFAOYSA-N |
SMILES |
CCCC#CCC(CC)O |
SMILES canonique |
CCCC#CCC(CC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















